3-Methoxy-4-(3-methylbutoxy)benzohydrazide
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Overview
Description
3-Methoxy-4-(3-methylbutoxy)benzohydrazide is a chemical compound with the molecular formula C13H20N2O3 and a molecular weight of 252.31 . It is also known by its IUPAC name 4-(isopentyloxy)-3-methoxybenzohydrazide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H20N2O3/c1-9(2)6-7-18-11-5-4-10(13(16)15-14)8-12(11)17-3/h4-5,8-9H,6-7,14H2,1-3H3,(H,15,16) .Scientific Research Applications
Crystallography and Molecular Structure
- Molecular Configuration and Interactions : The structural analysis of benzohydrazide derivatives reveals the existence of molecules in a trans conformation with respect to the C=N double bond. These molecules often exhibit a twisted structure, with dihedral angles indicating the degree of planarity or twist between the benzene rings. For example, studies have detailed the crystal structures and intermolecular interactions, such as hydrogen bonding and weak C—H⋯O and C—H⋯π interactions, which contribute to the stabilization of the crystal structure and the formation of a three-dimensional network in the solid state (Fun, Horkaew, & Chantrapromma, 2011).
Synthesis and Characterization
- Synthesis of Derivatives : Research into the synthesis of benzohydrazide derivatives, including those with methoxy substitutions, provides insights into chemical synthesis techniques, such as Knoevenagel condensation, and the characterization of these compounds using spectroscopy (NMR, FT-IR, UV-Vis) and single-crystal X-ray diffraction. These studies contribute to the development of new compounds with potential applications in various fields, including materials science and pharmaceuticals (Prachumrat et al., 2018).
Biological Activities
- Antioxidant and Antimicrobial Properties : Several studies have explored the antioxidant, antimicrobial, and antifungal properties of benzohydrazide derivatives. These activities are attributed to the structural features of the compounds, such as the presence of methoxy groups and the configuration of the benzohydrazide moiety. For instance, compounds have been evaluated for their effectiveness against various bacterial and fungal strains, showcasing their potential as therapeutic agents (Sirajuddin, Uddin, Ali, & Tahir, 2013).
Theoretical Studies and Molecular Docking
- Theoretical Investigations : Computational studies, including density functional theory (DFT) calculations and molecular docking, have been conducted to understand the antioxidant behavior and potential biological activity of benzohydrazide derivatives. These studies provide insights into the mechanisms of action at the molecular level and help in predicting the biological activities of new compounds based on their structural attributes (Ardjani & Mekelleche, 2017).
Safety and Hazards
Properties
IUPAC Name |
3-methoxy-4-(3-methylbutoxy)benzohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c1-9(2)6-7-18-11-5-4-10(13(16)15-14)8-12(11)17-3/h4-5,8-9H,6-7,14H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAFTXTWDMVEPBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=C(C=C(C=C1)C(=O)NN)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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